![molecular formula C14H8F4 B14288279 1,1'-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) CAS No. 125910-08-9](/img/no-structure.png)
1,1'-(Ethene-1,2-diyl)bis(3,5-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is an organic compound with the molecular formula C14H8F4. This compound features a central ethene (ethylene) unit flanked by two 3,5-difluorobenzene rings. The presence of fluorine atoms in the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) typically involves the coupling of 3,5-difluorobenzene derivatives with ethene. One common method is the palladium-catalyzed Heck reaction, where 3,5-difluoroiodobenzene reacts with ethene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethene unit can be oxidized to form epoxides or reduced to form ethane derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethene unit.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) depends on its application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways and targets would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,5-difluorobenzene): Similar structure but with an ethane unit instead of ethene.
1,1’-(Ethene-1,2-diyl)bis(3,5-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-(Ethene-1,2-diyl)bis(3,5-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.
Eigenschaften
125910-08-9 | |
Molekularformel |
C14H8F4 |
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
1-[2-(3,5-difluorophenyl)ethenyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C14H8F4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H |
InChI-Schlüssel |
ONQQALPUJKRAIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C=CC2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.